5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring structure containing one oxygen atom, one ketone group, and at least one hydroxyl group. This particular compound features a carboxylic acid group, which contributes to its acidity and potential reactivity with other chemicals.
Synthesis Analysis
The synthesis of related pyranone compounds has been explored in various studies. For instance, the synthesis of 5-hydroxy-3-oxopent-4-enoic acid esters, which are structurally related to 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, has been achieved through the transformation into bis-potassium salts, followed by in situ release of the sensitive acids and conversion into substituted 4-hydroxy-2H-pyran-2-ones under mild conditions . Although the exact synthesis of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyranone derivatives has been characterized using various spectroscopic methods and, in some cases, single-crystal X-ray diffraction . These compounds typically exhibit an enolic structure in both solution and solid states, which is likely to be the case for 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid as well. The presence of substituents on the pyranone ring can influence the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
Pyranone compounds are known to undergo various chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group can participate in esterification and amidation reactions, while the hydroxyl group can be involved in substitution reactions . The ketone group can also undergo reactions typical of carbonyl compounds, such as condensation and addition reactions. These reactions can be used to synthesize a wide range of derivatives with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranone compounds, including 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, are influenced by their molecular structure. The presence of both hydroxyl and carboxylic acid groups suggests that this compound is likely to be polar and capable of forming hydrogen bonds, which can affect its solubility in various solvents. The compound's acidity is also an important chemical property, as it can determine its reactivity and interaction with bases. The exact physical properties such as melting point, boiling point, and density would require empirical determination through experimental methods.
Scientific Research Applications
Chemical Synthesis and Characterization
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid has been explored in various chemical synthesis processes. For instance, Wiedemann and Grohmann (2009) detailed the synthesis and characterization of related compounds, emphasizing the structural properties in both solution and solid states, as well as unsuccessful attempts at ring-closing metathesis (Wiedemann & Grohmann, 2009).
Biological Activity and Pharmacological Potential
Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties using methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives showed a synergistic effect with the antitumor drug Temobel in chemotherapy for brain tumors, highlighting its potential in pharmacological research (Kletskov et al., 2018).
Material Science and Organic Synthesis
In the field of material science and organic synthesis, Obydennov et al. (2014) reported on the synthesis of 6-aryl- and 5-aroylcomanic acids from 5-aroyl-4-oxo-4H-pyran-2-carboxylic acids through a deformylative rearrangement and ring-opening/ring-closure sequence, contributing to the development of new synthetic routes (Obydennov, Röschenthaler, & Sosnovskikh, 2014).
Quantum-Chemical Studies
Rogachevskii et al. (2009) conducted a quantum-chemical study on pyran-4-one derivatives, including 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, exploring their electronic structure and ligand-receptor binding mechanisms. This research provides insights into the molecular interactions and potential therapeutic applications of these compounds (Rogachevskii, Plakhova, & Shelykh, 2009).
Dermatological Applications
H. Rho et al. (2007) synthesized a derivative of kojic acid, a compound structurally related to 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, and evaluated its biological activities, including tyrosinase inhibition and antioxidant properties. This research is significant for dermatological applications and skin care product development (Rho et al., 2007).
Green Chemistry and Environmentally Friendly Synthesis
Kiyani and Ghorbani (2014) described a green and environmentally friendly synthesis of various 4H-chromens and 4H-pyrans, demonstrating the potential of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid derivatives in sustainable chemical processes (Kiyani & Ghorbani, 2014).
properties
IUPAC Name |
5-hydroxy-4-oxopyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUICOMMFFTCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060103 | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
499-78-5 | |
Record name | Comenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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